{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile
CAS No.: 1016701-87-3
Cat. No.: VC8036187
Molecular Formula: C14H14N2S
Molecular Weight: 242.34 g/mol
* For research use only. Not for human or veterinary use.
![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile - 1016701-87-3](/images/structure/VC8036187.png)
Specification
CAS No. | 1016701-87-3 |
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Molecular Formula | C14H14N2S |
Molecular Weight | 242.34 g/mol |
IUPAC Name | 2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetonitrile |
Standard InChI | InChI=1S/C14H14N2S/c1-10(2)11-3-5-12(6-4-11)13-9-17-14(16-13)7-8-15/h3-6,9-10H,7H2,1-2H3 |
Standard InChI Key | KZRKPUNUGBXBHE-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)C2=CSC(=N2)CC#N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CSC(=N2)CC#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Key Features
The compound {4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile has the molecular formula C₁₅H₁₅N₂S, derived from:
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A thiazole ring (C₃H₃NS) as the central heterocycle.
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A 4-(propan-2-yl)phenyl group attached to the thiazole’s 4-position.
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An acetonitrile group (–CH₂CN) at the thiazole’s 2-position.
This structure aligns with the general class of 2-cyano-substituted thiazoles, which are known for their utility in pharmaceutical and materials science research .
Crystallographic Insights from Analogous Compounds
Although no direct crystallographic data exists for this compound, the crystal structure of 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione (C₁₇H₉BrN₂O₂S) provides a reference for thiazole-phenyl interactions . Key observations include:
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Planarity: The thiazole ring forms dihedral angles of 0.60° and 1.96° with adjacent phenyl and isoindoline rings, suggesting moderate conjugation.
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Hydrogen Bonding: Non-classical C–H⋯O interactions stabilize the crystal lattice, a feature likely shared by {4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile due to its polar nitrile group .
Synthetic Strategies and Intermediate Chemistry
Patent-Derived Methodologies
A patent detailing the synthesis of 1,3-thiazol-5-ylmethyl carbamate derivatives outlines modular steps applicable to this compound’s preparation :
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Thiazole Ring Formation: Cyclocondensation of thioureas with α-halo ketones or nitriles.
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Phenyl Substitution Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 4-isopropylphenyl group.
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Acetonitrile Functionalization: Nucleophilic substitution at the thiazole’s 2-position using bromoacetonitrile or cyanomethylating agents .
Example Reaction Sequence:
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Step 1: Synthesis of 4-(4-propan-2-ylphenyl)thiazole-2-amine via Hantzsch thiazole synthesis.
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Step 2: Nitrile introduction via reaction with chloroacetonitrile in the presence of NaH.
Property | Value |
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Molecular Weight | 166.25 g/mol |
Molecular Formula | C₈H₁₀N₂S |
Appearance | Liquid at room temperature |
Storage Conditions | 4°C |
SMILES | CC(C)C1=NC(=CS1)CC#N |
This compound’s liquid state and stability under refrigeration suggest that {4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile may exhibit similar handling requirements .
Physicochemical Properties and Stability
Polarity and Solubility
The acetonitrile group confers high polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Conversely, the isopropylphenyl moiety introduces hydrophobic character, likely resulting in limited aqueous solubility.
Thermal Stability
Analogous thiazoles decompose above 180°C, as seen in the melting point range of 186–188°C for 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione . The nitrile group may lower thermal stability compared to carboxamide derivatives.
Challenges and Future Directions
Knowledge Gaps
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Crystallographic Data: Single-crystal X-ray diffraction studies are needed to confirm bond lengths and supramolecular interactions.
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Toxicity Profiling: No safety data (e.g., LD₅₀, mutagenicity) is available for this compound or its analogs .
Synthetic Optimization
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Catalytic Methods: Transition metal-catalyzed C–H activation could streamline the introduction of the isopropylphenyl group.
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Green Chemistry: Solvent-free mechanochemical synthesis may reduce environmental impact.
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